molecular formula C43H79NO2 B607144 DLin-KC2-DMA

DLin-KC2-DMA

カタログ番号: B607144
分子量: 642.1 g/mol
InChIキー: LRFJOIPOPUJUMI-KWXKLSQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DLin-KC2-DMAは、N,N-ジメチル-2,2-ジ-(9Z,12Z)-9,12-オクタデカジエン-1-イル-1,3-ジオキソラン-4-エタンアミンとしても知られており、イオン化可能なカチオン性脂質です。それは、低分子干渉RNA(siRNA)やメッセンジャーRNA(mRNA)などの核酸をデリバリーするための脂質ナノ粒子(LNP)の製剤において広く使用されています。 この化合物は、治療用核酸の効率的な細胞内デリバリーを促進する能力により注目を集めており、遺伝子治療やワクチンの開発において重要な成分となっています .

準備方法

合成経路と反応条件

DLin-KC2-DMAは、重要な中間体の形成に続き、それらをその後のカップリングを行う、複数段階のプロセスを通じて合成されます。合成は一般的に、1,2-ディリノレオイル-sn-グリセロ-3-ホスホコリン(DLinDMA)の調製から始まり、その後イオン化可能なヘッド基を導入するために改変されます。 最終生成物であるthis compoundは、DLinDMAをN,N-ジメチル-1,3-ジオキソラン-4-エタンアミンと制御された条件下で反応させることによって得られます .

工業生産方法

工業環境では、this compoundの生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、最終生成物を単離するためのカラムクロマトグラフィーや再結晶などの高度な精製技術の使用が含まれます。 品質管理措置は、医薬品用途における使用のために化合物の整合性と安全性を確保するために実施されます .

化学反応の分析

反応の種類

DLin-KC2-DMAは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物には、酸化誘導体、脂質の還元形態、および修飾されたヘッド基を持つ置換類似体があります。 これらの生成物は、核磁気共鳴(NMR)分光法や質量分析法(MS)などの技術を使用して特性評価されます .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

科学的研究の応用

siRNA Delivery

DLin-KC2-DMA is primarily recognized for its role in siRNA delivery. It forms part of LNPs that can effectively deliver siRNA to target cells, resulting in significant gene silencing.

Case Study: GAPDH Gene Silencing

  • Objective : Evaluate the efficacy of this compound in mediating siRNA delivery.
  • Method : Macrophages and dendritic cells were treated with LNPs containing this compound and siRNA targeting GAPDH.
  • Results :
    • At a concentration of 5 μg/mL, this compound achieved over 80% silencing of GAPDH protein levels after 72 hours .
    • The lipid exhibited minimal toxicity towards antigen-presenting cells, making it suitable for therapeutic applications .

Plasmid DNA Delivery

Recent studies have demonstrated that this compound also facilitates the delivery of plasmid DNA, showing improved transfection efficiency compared to other cationic lipids.

Case Study: In Vivo pDNA Transfection

  • Objective : Assess the efficiency of this compound in delivering plasmid DNA via LNPs.
  • Method : C57BL/6 mice were administered LNPs containing either this compound or other cationic lipids.
  • Results :
    • LNPs formulated with this compound exhibited significantly higher transfection rates in the spleen compared to those with DLin-MC3-DMA and DODAP .
    • This study highlighted the importance of lipid selection for organ-specific gene expression, suggesting that this compound could be advantageous for developing targeted gene therapies .

Cancer Therapeutics

This compound has been employed in cancer research, particularly in silencing oncogenes to inhibit tumor growth.

Case Study: Androgen Receptor Silencing

  • Objective : Investigate the potential of this compound LNPs to silence androgen receptor (AR) expression in prostate cancer models.
  • Method : LNPs containing siRNA targeting AR were injected intravenously into LAPC-4 and LNCaP xenograft models.
  • Results :
    • Significant reduction in AR expression was observed, correlating with decreased serum prostate-specific antigen (PSA) levels .
    • The study demonstrated the feasibility of using this compound for systemic delivery of siRNA to target cancer-related genes effectively .

Comparative Efficacy of Lipid Nanoparticles

The following table summarizes the comparative efficacy of different lipid nanoparticles incorporating various cationic lipids, including this compound:

Lipid ComponentpKaTransfection Efficiency (Fold Increase)Cell Type
This compound6.75x (vs. DLin-MC3-DMA)Macrophages
DLin-MC3-DMA6.4BaselineMacrophages
DODAPN/ALower than this compoundMacrophages

作用機序

DLin-KC2-DMAは、核酸をカプセル化するLNPを形成することでその効果を発揮します。これらのLNPは、エンドサイトーシスを介して標的細胞への核酸のデリバリーを促進します。細胞内に入ると、イオン化可能な脂質はエンドソームの酸性環境でプロトン化され、核酸ペイロードを細胞質に放出します。 このプロセスは、標的遺伝子の効果的なサイレンシングまたは治療用タンパク質の発現に不可欠です .

生物活性

DLin-KC2-DMA, a cationic lipid with a pKa of approximately 6.7, has garnered attention for its role in the delivery of small interfering RNA (siRNA) and plasmid DNA (pDNA) through lipid nanoparticles (LNPs). This detailed exploration encompasses its biological activity, mechanisms of action, and comparative efficacy in various studies.

Overview of this compound

This compound is recognized for its low toxicity to antigen-presenting cells (APCs) and its ability to facilitate significant gene silencing. The compound is primarily utilized in siRNA delivery systems, where it enhances the uptake and release of nucleic acids within target cells.

  • Uptake and Release :
    • This compound promotes high cellular uptake in macrophages and dendritic cells, leading to effective release of encapsulated siRNA into the cytosol through endocytosis .
    • Studies show that LNPs containing this compound can achieve over 60% silencing of GAPDH gene expression in vitro and around 80% at higher concentrations .
  • Transfection Efficiency :
    • In comparative studies, LNPs formulated with this compound exhibited a 5-fold to 12-fold increase in luciferase expression compared to those containing other lipids like DLin-MC3-DMA .
    • The lipid's structural properties contribute to its superior transfection potency, particularly at lower concentrations of pDNA .

In Vitro Studies

In vitro assessments highlight the effectiveness of this compound in delivering siRNA:

  • Cell Lines : Various mammalian cell lines including HeLa, HepG2, and MCF7 have been used to evaluate transfection capabilities.
  • Results : At concentrations as low as 0.75 μg/ml pDNA, LNPs containing this compound demonstrated significant enhancements in gene expression compared to traditional formulations .
Study Cell Line Concentration (μg/ml) Luciferase Expression Improvement
Kulkarni et al. (2017)HeLa3.05-fold
Kulkarni et al. (2017)HepG20.753-fold
Kulkarni et al. (2017)MCF70.754-fold

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

  • Animal Models : Naive C57BL/6 mice were administered LNPs containing this compound via intravenous injection.
  • Dosage and Results : At doses of 5 mg/kg, significant reductions in GAPDH production were observed in both peritoneal cavity macrophages and splenic APCs .

Case Studies

  • Gene Silencing Efficacy :
    • A study demonstrated that LNPs with this compound achieved a median effective dose (ED50) for hepatic gene silencing significantly lower than previous generations of lipids, showcasing its enhanced potency .
  • Restoration of Dystrophin Expression :
    • In a model for Duchenne muscular dystrophy (DMD), LNPs containing this compound were used to deliver Cas9 mRNA and sgRNA targeting the DMD gene, resulting in a restoration of dystrophin expression in muscle fibers after multiple injections .

Comparative Analysis with Other Lipids

This compound has been compared with other cationic lipids such as DLin-MC3-DMA regarding their transfection efficiencies and biological activities:

  • Transfection Potency : this compound consistently outperformed others in various assays, indicating its potential as a leading candidate for RNA delivery systems.
  • Toxicity Profile : Its low toxicity profile makes it suitable for therapeutic applications where safety is paramount .

特性

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。